molecular formula C11H13BrO B1376067 1-(4-Bromobut-1-en-1-yl)-3-methoxybenzene CAS No. 1226484-23-6

1-(4-Bromobut-1-en-1-yl)-3-methoxybenzene

Cat. No. B1376067
CAS RN: 1226484-23-6
M. Wt: 241.12 g/mol
InChI Key: FUIJQIGKZCIKMO-GORDUTHDSA-N
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Description

1-(4-Bromobut-1-en-1-yl)-3-methoxybenzene, also known as (4-Bromobut-1-EN-1-YL)benzene, is a chemical compound with the molecular formula C10H11Br . It has a molecular weight of 211.10 g/mol . The IUPAC name for this compound is [(E)-4-bromobut-1-enyl]benzene .


Molecular Structure Analysis

The compound has a linear structure with a bromine atom attached to a four-carbon chain, which is double-bonded to a benzene ring . The InChI code for the compound is 1S/C10H11Br/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2/b8-4+ .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 211.10 g/mol . It has a computed XLogP3-AA value of 3.6, indicating its lipophilicity . The compound has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound is 210.00441 g/mol . The topological polar surface area of the compound is 0 Ų . The compound has a heavy atom count of 11 .

Scientific Research Applications

1. Synthesis of Tetrahydrofuran Derivatives

1-(4-Bromobut-1-en-1-yl)-3-methoxybenzene has been used in the synthesis of tetrahydrofuran derivatives. The controlled-potential reduction of derivatives of this compound, catalyzed by nickel tetramethylcyclam, leads to high yields of methoxy-phenyl-tetrahydrofuran derivatives (Esteves, Ferreira, & Medeiros, 2007).

2. Involvement in Cycloaddition Reactions

This compound undergoes intramolecular (3 + 2) cycloadditions to form tricycles, which are key intermediates in organic synthesis. The cycloaddition process uses TiCl4 or triflic anhydride as catalysts (Collins, Mann, Capps, & Finch, 1991).

3. Application in Photodynamic Therapy for Cancer Treatment

Derivatives of 1-(4-Bromobut-1-en-1-yl)-3-methoxybenzene have been synthesized and characterized for potential use in photodynamic therapy for cancer treatment. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are important for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

4. Role in Synthesis of Fragrance Compounds

The compound is used in the catalytic coupling processes to synthesize floral fragrances. For instance, it reacts with β-methallyl alcohol under certain conditions to form 2-methyl-3-aryl-propanals, valuable in fragrance synthesis (Scrivanti, Bertoldini, Beghetto, & Matteoli, 2008).

5. In Photovoltaic Performance

Its derivatives have been evaluated for photovoltaic performance in polymer solar cells. The modified derivatives show a higher power conversion efficiency, open circuit voltage, and short-circuit current compared to standard materials, indicating its potential in the field of solar energy (Jin et al., 2016).

properties

IUPAC Name

1-[(E)-4-bromobut-1-enyl]-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-13-11-7-4-6-10(9-11)5-2-3-8-12/h2,4-7,9H,3,8H2,1H3/b5-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIJQIGKZCIKMO-GORDUTHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromobut-1-en-1-yl)-3-methoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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